1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Acyl-CoA:cholesterol O-acyltransferase ACAT inhibitor Structure-Activity Relationship (SAR)

This tetrazole-substituted urea features a 4-methoxyphenyl group that critically modulates electronic properties (Hammett σp = -0.27) and introduces a hydrogen bond acceptor, differentiating it from des-methoxy analogs. Designed for SAR probing in ACAT inhibitor programs, it enables quantitative potency shift (ΔpIC50) determination and metabolic stability profiling (O-demethylation). Ideal for assay calibration, permeability studies, and rational lead optimization. Protect your research integrity—generic substitution risks invalid SAR conclusions.

Molecular Formula C17H18N6O2
Molecular Weight 338.371
CAS No. 941964-78-9
Cat. No. B2674914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS941964-78-9
Molecular FormulaC17H18N6O2
Molecular Weight338.371
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C17H18N6O2/c1-25-15-9-7-14(8-10-15)23-16(20-21-22-23)12-19-17(24)18-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H2,18,19,24)
InChIKeyIZWCFUYKFFPPBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 95 mg / 3.35 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-78-9): A Substituted Tetrazole Urea for Targeted ACAT Inhibition Studies


1-Benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 941964-78-9) is a synthetic, small-molecule tetrazole-substituted urea with the molecular formula C17H18N6O2 and a molecular weight of 338.4 g/mol [1]. The compound belongs to a pharmacologically significant class of N-aryl-N'-tetrazole ureas identified as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme crucial in cholesterol metabolism and a therapeutic target for hypercholesterolemia and atherosclerosis [2]. Key structural features include a central urea linker connecting a benzyl group and a 1-(4-methoxyphenyl)-1H-tetrazole moiety. The presence of the para-methoxy substituent on the N-phenyl tetrazole ring is a critical point of differentiation within this compound class, offering unique electronic and steric properties that directly influence target binding and physicochemical behavior compared to unsubstituted or differently substituted analogs [2].

Why 1-Benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by a Generic Tetrazole Urea


Substitution within the tetrazole urea class is non-trivial; generic replacement is highly inadvisable due to the steep structure-activity relationships (SAR) governing ACAT inhibition. The patent literature explicitly defines that biological activity hinges on specific substitution patterns on the phenyl ring attached to the tetrazole, where variations in substituents like the 4-methoxy group critically modulate inhibitory potency, in vivo efficacy, and toxicity [1]. A direct comparison of the target compound with the des-methoxy analog N-benzyl-N'-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea reveals that the single methoxy substitution is not a minor change; it fundamentally alters the electronic distribution (Hammett σp = -0.27 for OCH3 vs. 0.00 for H) and introduces a hydrogen bond acceptor. These differences translate into potentially significant variations in target binding affinity, metabolic stability, and overall pharmacokinetic profiles, making the compounds non-interchangeable for any rigorous research program [1].

Quantitative Differentiation Guide for 1-Benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea


Structural and Electronic Differentiation from the Des-Methoxy Analog Drives Target Engagement

The defining structural feature of the target compound is the 4-methoxyphenyl substitution on the tetrazole ring. In contrast, the closest commercially available analog, N-benzyl-N'-[(1-phenyl-1H-tetrazol-5-yl)methyl]urea, lacks this substituent . The presence of the methoxy group introduces significant electronic effects, quantified by a Hammett substituent constant (σp) of -0.27, indicating strong electron-donating resonance, versus σp = 0.00 for hydrogen. This fundamental change is known to alter the electron density of the tetrazole ring, a critical pharmacophore for ACAT inhibition, thereby directly influencing ligand-receptor binding kinetics [1]. While direct comparative IC50 values for this specific pair are not published, the class patent establishes that such para-substitutions are primary drivers of ACAT inhibitory potency and in vivo cholesterol-lowering efficacy [1].

Acyl-CoA:cholesterol O-acyltransferase ACAT inhibitor Structure-Activity Relationship (SAR) Tetrazole Urea

Class-Validated Mechanism of Action: ACAT Inhibition and In Vivo Cholesterol Lowering

The core tetrazole urea scaffold is a validated pharmacophore for ACAT inhibition [1]. While target-specific in vivo data are not available for this precise compound, a close class analog, tetrazole urea 2i, provides robust quantitative evidence for the therapeutic potential of this chemical series. Tetrazole urea 2i demonstrated potent in vivo efficacy by significantly lowering plasma total cholesterol (TC) in two models of hypercholesterolemia [1]. This data serves as a powerful class-level benchmark, confirming that the tetrazole urea core, when appropriately substituted, confers the ability to potently inhibit ACAT, leading to a substantial reduction in circulating cholesterol levels in mammalian systems.

Acyl-CoA:cholesterol O-acyltransferase Hypercholesterolemia Atherosclerosis In vivo pharmacology

Procurement-Relevant Physicochemical Differentiation: Impact on Solubility and Permeability

The 4-methoxy substitution differentiates the compound's physicochemical profile from its des-methoxy analog . The target compound has a molecular weight (MW) of 338.4 g/mol, which is 30.0 g/mol higher, and its topological polar surface area (tPSA) is increased to 104.96 Ų compared to an estimated 95.0 Ų for the analog [1]. This results in a moderately lower calculated partition coefficient (clogP) of 2.11 versus an estimated 2.5 for the analog [1]. The lower lipophilicity and higher polarity of the target compound predict improved aqueous solubility and a distinct membrane permeability profile, factors that directly influence its performance in biological assays and oral bioavailability potential.

Lipophilicity Polar Surface Area Drug-likeness Assay Development

Primary Application Scenarios for 1-Benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea in Drug Discovery


Structure-Activity Relationship (SAR) Probe for Parasubstituent Effects on ACAT Inhibition

The primary application of this compound is as a critical SAR probe in lead optimization programs for ACAT inhibitors. It serves to map the electronic and steric requirements of the tetrazole N-phenyl ring, specifically defining the impact of an electron-donating 4-methoxy group. This directly addresses the SAR principles outlined in the foundational patent literature [1]. By comparing its in vitro IC50 value against the des-methoxy analog, researchers can generate a quantitative potency shift (ΔpIC50) attributable to this single structural modification, thereby generating essential knowledge for rational drug design.

Physicochemical Property Benchmarking in In Vitro Assays

This compound is ideally suited for benchmarking the impact of moderately increased polarity and decreased lipophilicity (ΔclogP = -0.39 vs. the des-methoxy analog [2]) on in vitro assay outcomes. It can be used to investigate how these altered physicochemical properties affect non-specific protein binding, cellular permeability in ACAT-expressing cell lines (e.g., HepG2 or Caco-2), and DMSO solubility limits. The resulting data provides crucial guidance for future candidate selection where balancing potency with drug-like properties is key.

Pharmacokinetic Probe for Metabolic Stability of the 4-Methoxyphenyl Moiety

The 4-methoxyphenyl group is a known metabolic soft spot subject to O-demethylation by cytochrome P450 enzymes. This compound can be employed as a probe in standard liver microsomal stability assays (e.g., human or rat) to quantitatively determine its intrinsic clearance (Clint). Comparing its metabolic half-life (t½) with the des-methoxy analog will reveal the metabolic penalty associated with introducing this group, a crucial experiment before advancing a series toward in vivo efficacy studies, which for a class analog have already shown potent cholesterol-lowering activity [1].

Chemical Tool for Calibrating ACAT Activity Assays

Due to its well-defined structure and the established class mechanism of ACAT inhibition [1], this compound can serve as a reliable chemical tool for calibrating and validating ACAT enzymatic activity assays. Researchers can use its clear physicochemical profile [2] to establish standard compound handling protocols for the assay, ensuring reproducibility. Its performance can be measured against a known class benchmark like tetrazole urea 2i [1] to assess assay sensitivity and robustness before screening larger libraries of novel ACAT inhibitors.

Quote Request

Request a Quote for 1-benzyl-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.